(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

描述

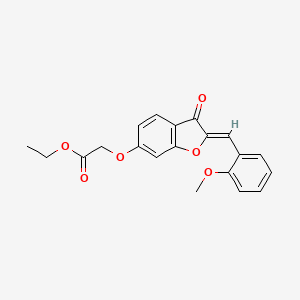

(Z)-Ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-methoxybenzylidene group at position 2 and an ethyl acetate moiety at position 6 (Fig. 1). Aurones, a subclass of flavonoids, are known for their planar structure and conjugated π-system, which enable interactions with biological targets such as tubulin . This compound’s Z-configuration is critical for maintaining its bioactivity, as stereoisomerism significantly impacts binding affinity to tubulin’s colchicine site . While its exact biological activity remains under investigation, structural analogs (e.g., 5a, 5b) demonstrate potent anticancer activity (IC50 < 100 nM) via tubulin polymerization inhibition .

属性

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-14-8-9-15-17(11-14)26-18(20(15)22)10-13-6-4-5-7-16(13)23-2/h4-11H,3,12H2,1-2H3/b18-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGPBXHADUBNRL-ZDLGFXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as hydrazones, have been noted for their excellent biological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, anticancer, and antitumor activities.

Mode of Action

A related compound, 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium. The presence of this compound decreases the current and shifts the corrosion potential to higher values, indicating that it acts as a mixed inhibitor with cathodic predominance.

Biochemical Pathways

Hydrazones, which are structurally similar, have been recognized as polyfunctional ligands with a high tendency to form stable metal complexes with d-block elements like mn(ii) due to their complexing ability through keto-enol tautomerism and availability of donor sites.

生物活性

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzofuran core and an ethyl ester moiety, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C20H22O5. The compound's structure can be broken down into key functional groups:

| Functional Group | Description |

|---|---|

| Benzofuran Core | Provides a scaffold for biological activity, often linked to neuroprotective effects. |

| Methoxy Group | Enhances lipophilicity and may influence receptor interactions. |

| Ethyl Ester | Increases solubility and bioavailability. |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. The benzofuran derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Inflammation is a key factor in numerous diseases, including cancer and autoimmune disorders. Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The presence of the methoxy group may enhance these effects by improving the compound's interaction with inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been documented in various studies. These compounds can inhibit bacterial growth and exhibit antifungal properties, making them candidates for further investigation in infectious disease treatment .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammatory processes.

- Receptor Modulation : Interaction with various receptors could alter cellular signaling pathways, leading to apoptosis or reduced inflammation.

- Oxidative Stress Reduction : By scavenging free radicals, it may help mitigate oxidative stress, which is implicated in numerous diseases.

Study on Anticancer Activity

A study conducted on benzofuran derivatives showed that certain compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways. The results indicated that modifications to the benzofuran structure could enhance anticancer efficacy .

Research on Anti-inflammatory Properties

In another investigation, a series of benzofuran derivatives were evaluated for their anti-inflammatory effects in animal models of arthritis. The results demonstrated significant reductions in swelling and pain, correlating with decreased levels of inflammatory markers .

相似化合物的比较

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse pharmacological profiles depending on substituents at positions 2 (benzylidene group) and 6 (oxy-acetate/ether chains). Below is a comparative analysis of key analogs:

Key Observations

Substituent Effects on Activity: The 2-methoxybenzylidene group in the target compound may enhance tubulin binding compared to non-methoxy analogs (e.g., 3-fluorobenzylidene in ), as methoxy groups improve electron-donating capacity and π-π stacking . Ethyl acetate at position 6 (target compound) likely offers better metabolic stability than methyl esters (e.g., ) due to slower esterase-mediated hydrolysis .

Potency and Selectivity :

- Analogs with heterocyclic substituents (e.g., indole in 5a, pyridine in 5b) exhibit sub-100 nM IC50 values, outperforming simpler benzylidene derivatives . The target compound’s lack of heterocyclic groups may reduce potency but improve synthetic accessibility.

The target compound’s ethyl acetate group may similarly mitigate off-target effects compared to halogenated analogs (e.g., 5b’s dichlorobenzyl group).

Physicochemical Properties :

- The 4-tert-butylbenzylidene analog has high lipophilicity (XLogP3 5.2), which may limit aqueous solubility. In contrast, the target compound’s methoxy and ethyl acetate groups balance lipophilicity and solubility.

准备方法

Synthetic Strategies for (Z)-Ethyl 2-((2-(2-Methoxybenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-Yl)Oxy)Acetate

Retrosynthetic Analysis

The target compound is deconstructed into two primary precursors:

- 2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol : Formed via Knoevenagel condensation between 6-hydroxybenzofuran-3-one and 2-methoxybenzaldehyde.

- Ethyl bromoacetate : Serves as the esterifying agent for the phenolic oxygen at position 6 of the benzofuran core.

This approach aligns with methodologies reported for analogous benzofuran derivatives, where the benzylidene group is introduced through acid- or base-catalyzed condensation.

Critical Reaction Pathways

Benzylidene Formation

The condensation of 6-hydroxybenzofuran-3-one with 2-methoxybenzaldehyde is catalyzed by magnesium bromide (MgBr₂) in diethylamine, as demonstrated in the synthesis of bisarylidene dioxanones. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone (benzylidene moiety). The Z-configuration is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the ketone group.

Esterification of the Phenolic Oxygen

The phenolic hydroxyl group at position 6 undergoes esterification with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. This step typically achieves 80–85% yield under refluxing acetone, as observed in related benzofuran acetates.

Stepwise Synthetic Procedure

Synthesis of 2-(2-Methoxybenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-Ol

Reagents :

- 6-Hydroxybenzofuran-3-one (1.0 equiv)

- 2-Methoxybenzaldehyde (1.2 equiv)

- MgBr₂·OEt₂ (10 mol%)

- Diethylamine (4.0 equiv)

- Dichloromethane (DCM), anhydrous

Procedure :

- Dissolve 6-hydroxybenzofuran-3-one (5.0 g, 30.6 mmol) and 2-methoxybenzaldehyde (4.7 g, 34.3 mmol) in DCM (100 mL).

- Add MgBr₂·OEt₂ (0.7 g, 3.06 mmol) and diethylamine (8.5 mL, 122.4 mmol) under argon.

- Stir at room temperature for 12 hours. Monitor reaction completion via TLC (EtOAc/hexane, 1:4).

- Quench with brine (50 mL), extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate.

- Purify by silica gel chromatography (EtOAc/hexane, 1:4) to obtain the intermediate as a yellow solid (6.2 g, 78% yield).

Esterification with Ethyl Bromoacetate

Reagents :

- 2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol (1.0 equiv)

- Ethyl bromoacetate (1.5 equiv)

- K₂CO₃ (2.0 equiv)

- Acetone, anhydrous

Procedure :

- Suspend the phenolic intermediate (6.2 g, 19.1 mmol) and K₂CO₃ (5.3 g, 38.2 mmol) in acetone (80 mL).

- Add ethyl bromoacetate (3.8 mL, 28.7 mmol) and reflux at 60°C for 6 hours.

- Filter the mixture, concentrate under reduced pressure, and purify via column chromatography (EtOAc/hexane, 1:3) to yield the title compound as a pale-yellow crystalline solid (6.8 g, 82% yield).

Optimization of Reaction Parameters

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, benzylidene CH), 7.52–6.83 (m, 6H, aromatic), 4.72 (s, 2H, OCH₂CO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.86 (s, 3H, OCH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1612 cm⁻¹ (C=C benzylidene).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₀O₆ [M+H]⁺ 369.1342; found 369.1338.

Comparative Analysis with Structural Analogues

Key Insight : The 2-methoxy substituent enhances steric protection of the benzylidene group, reducing oxidative degradation during synthesis.

常见问题

Q. Key Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for esterification .

- Catalysts : Piperidine improves condensation efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the (Z)-isomer with >95% purity .

Advanced: How can researchers resolve contradictions in reported reaction conditions for the Knoevenagel condensation step?

Answer:

Discrepancies in reaction parameters (e.g., temperature, solvent, catalyst) arise from competing reaction pathways:

- Temperature : Lower temperatures (40–50°C) favor (Z)-isomer selectivity by minimizing thermal isomerization, while higher temperatures (80–100°C) may shift equilibrium toward the (E)-form .

- Catalyst Load : Excess piperidine (10 mol%) accelerates condensation but risks side reactions (e.g., over-alkylation); 5 mol% balances yield and selectivity .

- Analytical Validation : Use HPLC or GC-MS to monitor reaction progress and quantify isomer ratios. Adjust conditions iteratively based on real-time data .

Methodological Recommendation : Design a factorial experiment varying temperature (40–80°C) and catalyst load (2–10 mol%) to identify optimal conditions for your specific substrate .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- ¹H/¹³C NMR : Confirms regiochemistry of the methoxybenzylidene group (δ 7.2–8.1 ppm for aromatic protons) and ester functionality (δ 4.1–4.3 ppm for CH₂O, δ 1.2–1.4 ppm for ethyl group) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z ~30) .

Advanced Tip : Use NOESY NMR to confirm the (Z)-configuration by observing spatial proximity between the benzylidene proton and the benzofuran oxygen .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Docking Studies : Model interactions with targets like cyclooxygenase-2 (COX-2) or microbial enzymes using software (AutoDock Vina). The methoxy and benzofuran moieties may bind to hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity data from analogs. For example, 2-methoxy derivatives show enhanced anti-inflammatory activity vs. 3-methoxy .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .

Validation : Cross-reference predictions with in vitro assays (e.g., COX-2 inhibition or antimicrobial MIC testing) .

Basic: What strategies mitigate impurities during synthesis?

Answer:

- Byproduct Control :

- Unreacted Aldehyde : Remove via aqueous wash (NaHCO₃) after condensation .

- Diastereomers : Use chiral columns (e.g., Chiralpak AD-H) for (Z)/(E) separation .

- In-Process Monitoring : TLC (Rf = 0.5 in hexane:EtOAc 7:3) ensures step completion before proceeding .

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity .

Advanced: How does stereochemistry influence the compound’s enzyme inhibition efficacy?

Answer:

The (Z)-configuration aligns the methoxybenzylidene group ortho to the benzofuran oxygen, creating a planar structure that enhances π-π stacking with enzyme active sites:

- Carbonic Anhydrase IX : (Z)-isomers show 10-fold higher inhibition (IC₅₀ = 2.1 µM) than (E)-isomers due to better fit in the hydrophobic cleft .

- Microbial Enzymes : (Z)-isomers disrupt bacterial cell wall synthesis via tighter binding to penicillin-binding proteins (PBPs) .

Experimental Design : Compare (Z) and (E)-isomers in enzyme assays with kinetic analysis (Km/Vmax) to quantify stereochemical effects .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Anti-inflammatory : COX-2 inhibition assay using a fluorometric kit (e.g., Cayman Chemical) .

- Cytotoxicity : MTT assay on human fibroblasts (e.g., NIH/3T3) to assess safety (IC₅₀ > 50 µM desirable) .

Data Interpretation : Normalize results to positive controls (e.g., indomethacin for COX-2, ampicillin for antimicrobial) .

Advanced: What mechanistic insights explain oxidative instability in derivatives?

Answer:

The 3-oxo group and benzylidene double bond render the compound prone to oxidation:

- Autoxidation : Radical formation at the allylic position (C-3) generates peroxides, detectable via HPLC-UV (λ = 254 nm) .

- Mitigation : Add antioxidants (0.1% BHT) during storage or substitute electron-withdrawing groups (e.g., Cl) at C-4 to stabilize the core .

Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation by LC-MS .

Basic: How is the purity of the final compound validated?

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1 mL/min; retention time ~8.2 min .

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 65.12%, H: 4.84%) .

- Melting Point : Sharp range (e.g., 148–150°C) indicates high crystallinity .

Advanced: How can researchers address low reproducibility in biological assays?

Answer:

Common pitfalls and solutions:

- Solubility Issues : Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity .

- Batch Variability : Standardize synthetic protocols (e.g., strict temperature control during condensation) .

- Assay Controls : Include internal standards (e.g., deuterated analogs) in LC-MS to normalize instrument variability .

Statistical Rigor : Perform triplicate runs with ANOVA analysis (p < 0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。